molecular formula C10H11NO B1505613 2-methyl-6,7-dihydroquinolin-8(5H)-one

2-methyl-6,7-dihydroquinolin-8(5H)-one

Cat. No.: B1505613
M. Wt: 161.2 g/mol
InChI Key: OUTVYOSBTJSILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6,7-dihydroquinolin-8(5H)-one is a bicyclic heterocyclic compound featuring a partially saturated quinoline backbone with a ketone group at position 8 and a methyl substituent at position 2 (Figure 1A, ). Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol. The compound is synthesized via high-performance liquid chromatography (HPLC) and characterized using NMR and LC-MS to ensure purity .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

2-methyl-6,7-dihydro-5H-quinolin-8-one

InChI

InChI=1S/C10H11NO/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h5-6H,2-4H2,1H3

InChI Key

OUTVYOSBTJSILH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCCC2=O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Differences

Key analogs share the 6,7-dihydroquinolin-8(5H)-one scaffold but differ in substituents and biological activities:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
6,7-Dihydroquinolin-8(5H)-one (base) None C₉H₉NO 147.17 Intermediate in synthesis ; no reported bioactivity
2-Methyl-6,7-dihydroquinolin-8(5H)-one Methyl at C2 C₁₀H₁₁NO 161.20 Enhanced lipophilicity; used in anticancer scaffolds
3-Bromo-6,7-dihydroquinolin-8(5H)-one Bromo at C3 C₉H₈BrNO 226.07 Predicted collision cross-section: 137.9 Ų (M+H⁺)
COTI-2 Thiosemicarbazone at C8 C₁₆H₁₈N₄S 298.41 Orally available anticancer agent; clinical trials
Compound 38 (benzocycloheptene) Tetrazolo-pyridazine fused C₁₃H₁₂N₆ 260.28 Antimicrobial activity (20 mm zone vs. E. coli)

Physicochemical Properties

  • Lipophilicity : Methyl and bromo substituents increase logP compared to the base compound (unsubstituted logP ~1.5) .
  • Solubility : The ketone group at C8 enhances water solubility (~2.1 mg/mL for base compound) , while bulky substituents (e.g., thiosemicarbazone in COTI-2) reduce it.
  • Stability : Bromo derivatives are sensitive to light, requiring storage at 2–8°C , whereas methyl analogs are more stable under ambient conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.